molecular formula C11H21NO4S B11856699 Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate

Cat. No.: B11856699
M. Wt: 263.36 g/mol
InChI Key: QVCHFSNORRFEHJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5S. It features a piperidine ring, a tert-butyl group, and a methylsulfonyl group. This compound is often used in organic synthesis and research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate as the reagent.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and tert-butyl chloroformate.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield and purity.

    Purification and Quality Control: Using techniques such as recrystallization, distillation, and chromatography to purify the final product and ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group.

    Substitution: The methylsulfonyl group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield alcohols or amines, depending on the target functional group.

    Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate depends on its specific application. Generally, the compound can act as a substrate or inhibitor in enzymatic reactions. The methylsulfonyl group can participate in nucleophilic substitution reactions, while the piperidine ring can interact with biological targets such as receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Tert-butyl 3-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
  • Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate

Uniqueness

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate is unique due to the specific positioning of the methylsulfonyl group on the piperidine ring. This positioning influences its reactivity and interactions with other molecules, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

tert-butyl 3-methylsulfonylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17(4,14)15/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCHFSNORRFEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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